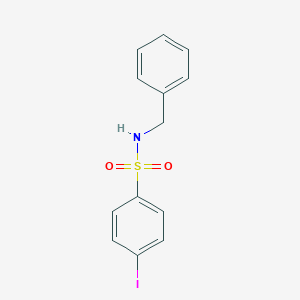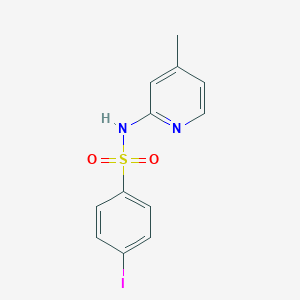![molecular formula C18H22ClNO B273588 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as CBR-5884, is a novel compound that has been studied for its potential applications in scientific research. CBR-5884 belongs to the class of bicyclic ketones, which have been found to have diverse biological activities.
作用机制
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one acts by binding to a specific site on the GABAA receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmission, leading to a decrease in neuronal excitability. The exact mechanism of action of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is still being studied, but it has been suggested that it may enhance the binding of GABA to the receptor or stabilize the open state of the receptor.
Biochemical and Physiological Effects:
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been found to have diverse biochemical and physiological effects. It has been shown to enhance the activity of the GABAA receptor, leading to an increase in inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects. 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of the GABAA receptor.
实验室实验的优点和局限性
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several advantages for use in lab experiments. It has a high affinity for the GABAA receptor and is selective for the α1 subunit of the receptor. This makes it a useful tool for studying the function of the GABAA receptor in vitro and in vivo. However, one limitation of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is that it has a short half-life, which may limit its use in certain experiments.
未来方向
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several potential future directions for scientific research. One area of interest is the development of new drugs based on the structure of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one that may have improved pharmacokinetic properties. Another area of interest is the study of the mechanism of action of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in more detail, which may lead to the development of new drugs that target the GABAA receptor. Finally, the potential therapeutic applications of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in neurological disorders such as anxiety and epilepsy warrant further investigation.
合成方法
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be synthesized using a multi-step process that involves the condensation of 2-chlorobenzylamine with cycloheptanone, followed by a series of reactions to introduce the methyl and amino groups. The final step involves the formation of a bicyclic ring system by intramolecular cyclization. The synthesis of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been optimized to yield high purity and high yield of the compound.
科学研究应用
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
属性
产品名称 |
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC 名称 |
(2Z)-2-[[(2-chlorophenyl)methylamino]methylidene]-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C18H22ClNO/c1-17(2)14-8-9-18(17,3)16(21)13(14)11-20-10-12-6-4-5-7-15(12)19/h4-7,11,14,20H,8-10H2,1-3H3/b13-11- |
InChI 键 |
KCHHRYXXKAVRBG-QBFSEMIESA-N |
手性 SMILES |
CC1(C\2CCC1(C(=O)/C2=C\NCC3=CC=CC=C3Cl)C)C |
SMILES |
CC1(C2CCC1(C(=O)C2=CNCC3=CC=CC=C3Cl)C)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CNCC3=CC=CC=C3Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)




![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)